molecular formula C15H10BrNO5 B3680602 2-(3-nitrophenyl)-2-oxoethyl 3-bromobenzoate

2-(3-nitrophenyl)-2-oxoethyl 3-bromobenzoate

Cat. No.: B3680602
M. Wt: 364.15 g/mol
InChI Key: XUTXMJSSFUIOBP-UHFFFAOYSA-N
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Description

2-(3-nitrophenyl)-2-oxoethyl 3-bromobenzoate is an organic compound that features both nitro and bromobenzoate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-nitrophenyl)-2-oxoethyl 3-bromobenzoate typically involves the esterification of 3-bromobenzoic acid with 2-(3-nitrophenyl)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane. The reaction conditions often require stirring at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group under suitable conditions.

    Reduction: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

    Substitution: The bromine atom can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Reduction: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like potassium carbonate.

Major Products

    Reduction: 2-(3-aminophenyl)-2-oxoethyl 3-bromobenzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, 2-(3-nitrophenyl)-2-oxoethyl 3-bromobenzoate serves as a versatile intermediate for the preparation of more complex molecules. Its functional groups allow for multiple derivatization pathways, making it valuable in the synthesis of pharmaceuticals and agrochemicals.

Biology

Medicine

In medicinal chemistry, the compound can be used as a scaffold for the design of new drugs. Its structural features allow for modifications that can enhance biological activity and selectivity.

Industry

In materials science, the compound can be used in the development of new polymers or as a precursor for the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism by which 2-(3-nitrophenyl)-2-oxoethyl 3-bromobenzoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group can participate in redox reactions, while the ester and bromine groups can undergo hydrolysis or substitution, respectively, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(3-nitrophenyl)-2-oxoethyl benzoate: Lacks the bromine atom, which may affect its reactivity and applications.

    2-(4-nitrophenyl)-2-oxoethyl 3-bromobenzoate: The position of the nitro group can influence the compound’s chemical properties and biological activity.

    2-(3-aminophenyl)-2-oxoethyl 3-bromobenzoate: The amino group can introduce different reactivity and potential biological effects.

Uniqueness

2-(3-nitrophenyl)-2-oxoethyl 3-bromobenzoate is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate in various synthetic and research applications.

Properties

IUPAC Name

[2-(3-nitrophenyl)-2-oxoethyl] 3-bromobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrNO5/c16-12-5-1-4-11(7-12)15(19)22-9-14(18)10-3-2-6-13(8-10)17(20)21/h1-8H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUTXMJSSFUIOBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)COC(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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